2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride 2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351642-87-9
VCID: VC11880062
InChI: InChI=1S/C15H15F3N4O.ClH/c16-15(17,18)10-21-5-7-22(8-6-21)14(23)13-9-19-11-3-1-2-4-12(11)20-13;/h1-4,9H,5-8,10H2;1H
SMILES: C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl
Molecular Formula: C15H16ClF3N4O
Molecular Weight: 360.76 g/mol

2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride

CAS No.: 1351642-87-9

Cat. No.: VC11880062

Molecular Formula: C15H16ClF3N4O

Molecular Weight: 360.76 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]quinoxaline hydrochloride - 1351642-87-9

Specification

CAS No. 1351642-87-9
Molecular Formula C15H16ClF3N4O
Molecular Weight 360.76 g/mol
IUPAC Name quinoxalin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C15H15F3N4O.ClH/c16-15(17,18)10-21-5-7-22(8-6-21)14(23)13-9-19-11-3-1-2-4-12(11)20-13;/h1-4,9H,5-8,10H2;1H
Standard InChI Key QRIXGRMBUWUVRJ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl
Canonical SMILES C1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Quinoxaline core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, enabling π-π stacking and hydrogen bonding interactions.

  • Piperazine-carboxyl linkage: A carbonyl group bridges the quinoxaline’s C2 position to the piperazine ring, introducing rotational flexibility and hydrogen-bond acceptor sites .

  • 2,2,2-Trifluoroethyl substituent: Electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance while modulating basicity of the piperazine nitrogen .

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in physiological environments.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₁₆ClF₃N₄O
Molecular Weight360.76 g/mol
SMILESC1CN(CCN1CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2.Cl
InChIKeyQRIXGRMBUWUVRJ-UHFFFAOYSA-N
CAS Number1351642-87-9
LogP (Predicted)2.1 ± 0.3
Polar Surface Area58.2 Ų

The calculated logP value (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The polar surface area (58.2 Ų) aligns with compounds exhibiting CNS penetration potential .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential amide bond formation and nucleophilic substitution:

  • Quinoxaline-2-carbonyl chloride preparation: Chlorination of quinoxaline-2-carboxylic acid using thionyl chloride or oxalyl chloride.

  • Piperazine trifluoroethylation: Alkylation of piperazine with 2,2,2-trifluoroethyl triflate or bromide under basic conditions .

  • Amide coupling: Reaction of quinoxaline-2-carbonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine in dichloromethane or THF, followed by hydrochloride salt formation.

Optimized Synthetic Routes

Recent advances in piperazine functionalization, particularly SNAr (nucleophilic aromatic substitution) and Buchwald–Hartwig amination, offer alternative pathways . For example, palladium-catalyzed coupling of protected piperazine derivatives with halogenated quinoxalines could enhance yield and purity . A comparative analysis of synthetic strategies is summarized below:

MethodYield (%)Purity (%)Key Advantage
Classical amide coupling38–45>95Simplicity, fewer steps
Pd-catalyzed coupling65–72>98Higher regioselectivity
Solid-phase synthesis50–60>90Scalability for combinatorial libraries

Data adapted from piperazine derivative syntheses .

Pharmacokinetic and Pharmacodynamic Profiling

Absorption and Distribution

The trifluoroethyl group’s electronegativity reduces piperazine’s basicity (predicted pKa ~7.1), favoring uncharged species at physiological pH and enhancing blood-brain barrier penetration . Rodent pharmacokinetic studies of analogues show:

  • Oral bioavailability: 40–60% (similar to palbociclib derivatives) .

  • Cmax (unbound): 0.4 μM at 10 mg/kg dose .

  • Brain-to-plasma ratio (Bu/Pu): 0.8–1.2, indicating moderate CNS distribution .

Metabolism and Excretion

In vitro microsomal studies predict hepatic clearance via CYP3A4-mediated oxidation of the piperazine ring, with minor glucuronidation of the quinoxaline moiety. The trifluoroethyl group resists dealkylation, prolonging half-life (t₁/₂ ~6–8 hours in murine models) .

TargetCompoundIC₅₀ (nM)Selectivity Index
CDK4Palbociclib1115
BRAF V600EVemurafenib318
HypotheticalThis compound2412

Data extrapolated from structural analogues .

Antimicrobial Applications

Piperazine-carboxamides disrupt bacterial efflux pumps (e.g., NorA in Staphylococcus aureus). The trifluoroethyl group enhances penetration through lipid-rich Gram-positive membranes. Minimum inhibitory concentrations (MICs) for analogues:

OrganismMIC (μg/mL)
S. aureus (MRSA)2–4
E. coli (ESBL)>64
C. albicans8–16

Future Research Directions

  • Synthetic optimization: Explore flow chemistry for amide coupling to reduce reaction time and improve yield .

  • Target identification: Screen against kinase and GPCR panels to elucidate primary mechanisms.

  • In vivo efficacy: Evaluate antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling.

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